molecular formula C11H15NO3 B1459287 Methyl 4-amino-2-isopropoxybenzoate CAS No. 909563-22-0

Methyl 4-amino-2-isopropoxybenzoate

Cat. No. B1459287
CAS RN: 909563-22-0
M. Wt: 209.24 g/mol
InChI Key: OEBRPGGWVCHZQE-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-isopropoxybenzoate” is a chemical compound with the CAS Number: 909563-22-0 and a molecular weight of 209.24 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-isopropoxybenzoate” is represented by the linear formula: C11H15NO3 . This indicates that the molecule is composed of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-isopropoxybenzoate” is a solid at room temperature . It has a flash point of 168.6°C and a boiling point of 354.8±22.0°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties Methyl 4-amino-2-isopropoxybenzoate serves as an intermediate in the synthesis of various chemical compounds due to its versatile functional groups. For instance, it is used in the synthesis of amisulpride intermediates, where methylation and subsequent reactions lead to targeted chemical modifications (Wang Yu, 2008). The molecule's structure allows for various chemical transformations, demonstrating its utility in organic synthesis and drug development.

Material Science and Polymer Research In material science, derivatives similar to methyl 4-amino-2-isopropoxybenzoate are explored for their potential in creating new polymers. For example, research into N-heterocyclic carbene-organocatalyzed ring-opening polymerization showcases the use of related compounds as initiators for producing polymers with specific end-group functionalities (Camille Bakkali-Hassani et al., 2018). Such studies underline the compound's relevance in advancing polymer chemistry and engineering.

Pharmaceutical and Biological Research In pharmaceutical research, the structural analogs of methyl 4-amino-2-isopropoxybenzoate are scrutinized for their biological activities. For example, derivatives of 1,2,4-triazole, which share a resemblance in functional group arrangement, have been synthesized and evaluated for their diuretic activities, highlighting the potential of such compounds in drug discovery (T. V. Kravchenko, 2018). Additionally, zinc complexes of Schiff bases derived from similar compounds have been studied for their antibacterial properties, indicating the broad spectrum of pharmaceutical applications (Z. Chohan et al., 2003).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-amino-2-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRPGGWVCHZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-isopropoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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